4-[(5-Bromothiophen-3-yl)methyl]morpholine
Overview
Description
4-[(5-Bromothiophen-3-yl)methyl]morpholine, also known as BMTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains both a morpholine and a thiophene ring. BMTM has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
4-[(5-Bromothiophen-3-yl)methyl]morpholine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.
Mechanism of Action
The exact mechanism of action of 4-[(5-Bromothiophen-3-yl)methyl]morpholine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(5-Bromothiophen-3-yl)methyl]morpholine is its potent antitumor activity against a variety of cancer cell lines. This compound has also been found to exhibit anti-inflammatory and neuroprotective activities. However, there are several limitations to using this compound in lab experiments. This compound is a relatively complex compound to synthesize, which can limit its availability. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
Despite the limitations of using 4-[(5-Bromothiophen-3-yl)methyl]morpholine in lab experiments, there are several future directions for research on this compound. One area of research could focus on improving the synthesis method for this compound to increase its availability. Another area of research could focus on investigating the mechanism of action of this compound in more detail to better understand its effects. Additionally, future research could investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
properties
IUPAC Name |
4-[(5-bromothiophen-3-yl)methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-9-5-8(7-13-9)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORIIGSQWGBPIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.